molecular formula C19H31O4- B12612069 4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate CAS No. 648958-18-3

4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate

Cat. No.: B12612069
CAS No.: 648958-18-3
M. Wt: 323.4 g/mol
InChI Key: HSKJPWPWQQKWFG-UHFFFAOYSA-M
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Description

4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate is a chemical compound with the molecular formula C19H31O4 It is known for its unique structure, which includes a butanoate group linked to a trimethyldodeca-dienyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate typically involves the esterification of 4-oxo-butanoic acid with 3,7,11-trimethyldodeca-2,10-dien-1-ol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors or enzymes, altering their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (bis { [ (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]oxy})silane
  • 6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl-

Uniqueness

4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate is unique due to its specific ester linkage and the presence of both oxo and dienyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

CAS No.

648958-18-3

Molecular Formula

C19H31O4-

Molecular Weight

323.4 g/mol

IUPAC Name

4-oxo-4-(3,7,11-trimethyldodeca-2,10-dienoxy)butanoate

InChI

InChI=1S/C19H32O4/c1-15(2)7-5-8-16(3)9-6-10-17(4)13-14-23-19(22)12-11-18(20)21/h7,13,16H,5-6,8-12,14H2,1-4H3,(H,20,21)/p-1

InChI Key

HSKJPWPWQQKWFG-UHFFFAOYSA-M

Canonical SMILES

CC(CCCC(=CCOC(=O)CCC(=O)[O-])C)CCC=C(C)C

Origin of Product

United States

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